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Compound of Interest

Compound Name: 2-Methyl-4-nitrophenyl isocyanate

Cat. No.: B1587134

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectral data for 2-Methyl-4-nitrophenyl isocyanate is not
readily available in public databases. The data presented in this guide is a predictive analysis
based on the spectral characteristics of structurally similar compounds. These predictions are
intended to provide a reasonable estimation of the expected spectral properties and should be
confirmed by experimental analysis.

Introduction

2-Methyl-4-nitrophenyl isocyanate is an aromatic organic compound containing a reactive
isocyanate group, a nitro group, and a methyl group attached to a benzene ring. Its chemical
structure suggests its potential as a building block in the synthesis of various organic
molecules, including pharmaceuticals and agrochemicals. The isocyanate group is highly
reactive towards nucleophiles such as alcohols, amines, and water, making it a versatile
functional group in organic synthesis. A thorough spectral characterization is essential for its
identification, purity assessment, and for tracking its transformations in chemical reactions. This
guide provides a detailed overview of the expected spectral properties of 2-Methyl-4-
nitrophenyl isocyanate and the standard experimental protocols for their determination.

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 2-Methyl-4-nitrophenyl

isocyanate. These predictions are derived from the analysis of spectral data from analogous

compounds, including 2-methyl-4-nitrophenol, 2-nitrophenyl isocyanate, and other substituted

nitrobenzene and phenyl isocyanate derivatives.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~8.1-8.3 d 1H Ar-H (ortho to NO2)
Ar-H (ortho to NCO
~7.9-8.1 dd 1H
and meta to NO2)
~7.3-7.5 d 1H Ar-H (ortho to CHs)
~2.3-2.5 S 3H -CHs

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and

the electronic effects of the substituents.

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment
~150 C-NO2

~145 C-NCO

~135 C-CHs
~125-130 Ar-CH
~120-125 Ar-CH
~115-120 Ar-CH

~125 NCO

~20 -CHs

Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm~?) Intensity Assignment

~2270-2250 Strong, Sharp Asymmetric stretch of -N=C=0
~1520-1500 Strong Asymmetric stretch of -NO2
~1350-1330 Strong Symmetric stretch of -NO:z
~3100-3000 Medium Aromatic C-H stretch

~1600, ~1480 Medium-Weak Aromatic C=C stretch

Aliphatic C-H stretch (from
CHs)

~2950-2850 Medium-Weak

Predicted Mass Spectrometry Data

lonization Mode: Electrospray lonization (ESI) Molecular Weight: 178.14 g/mol
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miz lon
179.0451 [M+H]*
201.0271 [M+Na]*
177.0306 [M-H]-

Source: Predicted data from PubChem for CsHsN203.[1]

Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol or Methanol

Amax (nm) Molar Absorptivity (g) Transition
~250-270 High T - TT* (aromatic system)
~300-320 Moderate n - 1* (nitro group)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization
of a solid organic compound like 2-Methyl-4-nitrophenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of
a deuterated solvent (e.g., CDCIs) in an NMR tube. Ensure the solid is fully dissolved. A
small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the
solvent does not contain it.[2]

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned
to the appropriate frequencies for *H and 13C nuclei.
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o Data Acquisition:

o For H NMR, a series of radiofrequency pulses are applied, and the resulting free
induction decay (FID) is recorded. Key parameters include the pulse angle, acquisition
time, and relaxation delay.[3]

o For 3C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum
to single lines for each unique carbon atom. This involves broadband irradiation at proton
frequencies while observing the carbon frequencies.[4]

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to the TMS signal at O ppm.
The chemical shifts, multiplicities, and integrals (for tH NMR) of the peaks are then analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
thin, transparent pellet.[5]

e Sample Preparation (Thin Film Method):

o Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or
acetone).[6]

o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.[6][7]

o Data Acquisition: Place the KBr pellet or the salt plate in the sample holder of the FT-IR
spectrometer. A background spectrum of the empty spectrometer (or a blank KBr pellet) is
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recorded first. Then, the sample spectrum is recorded. The instrument passes an infrared
beam through the sample and measures the absorption of light at different wavenumbers.[8]

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final infrared spectrum. The positions
and intensities of the absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to
nanomolar concentration range) in a solvent compatible with ESI, such as methanol or
acetonitrile, often with a small amount of an acid (e.qg., formic acid) for positive ion mode or a
base (e.g., ammonium hydroxide) for negative ion mode to aid ionization.[9]

e Instrument Setup: The solution is infused into the ESI source at a low flow rate via a syringe
pump. A high voltage (typically 2-6 kV) is applied to the tip of the infusion capillary.[9]

« lonization: The high electric field at the capillary tip creates a fine spray of charged droplets.
As the solvent evaporates from the droplets, the charge density increases, leading to the
formation of gas-phase ions of the analyte.[10][11]

e Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,
time-of-flight, or ion trap), which separates the ions based on their mass-to-charge ratio
(m/z).[9]

» Detection and Data Processing: The separated ions are detected, and a mass spectrum is
generated, which plots the relative abundance of ions versus their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those
involving conjugated systems.

Methodology:
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o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or hexane). The concentration should be adjusted so that the
maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0
absorbance units).[12][13]

 Instrument Setup: A pair of matched quartz cuvettes is used. One cuvette is filled with the
pure solvent (the blank), and the other with the sample solution.

o Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline
spectrum. Then, replace the blank with the sample cuvette and measure the absorbance of
the sample over a specific wavelength range (e.g., 200-800 nm).[13][14]

o Data Processing: The instrument's software subtracts the baseline spectrum from the
sample spectrum to provide the final UV-Vis spectrum. The wavelength(s) of maximum
absorbance (Amax) are identified.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectral
characterization of an organic compound.
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Caption: Workflow for the spectral characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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